molecular formula C35H64O7 B1201619 Goniothalamicin CAS No. 172586-14-0

Goniothalamicin

Cat. No.: B1201619
CAS No.: 172586-14-0
M. Wt: 596.9 g/mol
InChI Key: NBVJDUCRUAUMAA-UHFFFAOYSA-N
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Description

Goniothalamicin is a complex organic compound with a unique structure. It is characterized by the presence of multiple hydroxyl groups and a furan ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

Goniothalamicin can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The furan ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

Goniothalamicin has several scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Goniothalamicin involves its interaction with specific molecular targets and pathways. The hydroxyl groups and furan ring play a crucial role in its biological activities. For example, the compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-[2,8,11-trihydroxy-11-[3-hydroxy-5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one: A structurally similar compound with slight variations in the hydroxyl group positions.

    2,4,6-trihydroxy-1,3,5-triazine: Another compound with multiple hydroxyl groups and a triazine ring.

Uniqueness

Goniothalamicin is unique due to its specific arrangement of hydroxyl groups and the presence of a furan ring. This unique structure contributes to its distinct chemical and biological properties .

Properties

CAS No.

172586-14-0

Molecular Formula

C35H64O7

Molecular Weight

596.9 g/mol

IUPAC Name

2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one

InChI

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-31(38)33-23-24-34(42-33)32(39)22-21-29(36)18-15-14-16-19-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3

InChI Key

NBVJDUCRUAUMAA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

melting_point

80°C

physical_description

Solid

Synonyms

goniothalamicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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